molecular formula C15H22BClN2O3 B1591671 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester CAS No. 957198-28-6

3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester

Cat. No. B1591671
M. Wt: 324.6 g/mol
InChI Key: ALVOSNAIBGPIGV-UHFFFAOYSA-N
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Description



  • 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester is a boronic acid derivative used in organic synthesis.

  • It contains a pyridine ring with a chloro substituent and a morpholine group attached to the boron atom.

  • The pinacol ester moiety provides stability and ease of handling.





  • Synthesis Analysis



    • The synthesis of this compound typically involves the reaction of 3-chloro-2-pyridineboronic acid with pinacol in the presence of a suitable base.

    • The pinacol ester group is introduced to enhance stability and solubility.





  • Molecular Structure Analysis



    • The molecular structure consists of a pyridine ring, a chloro substituent, a morpholine group, and a boronic acid functionality.

    • The pinacol ester group is attached to the boron atom.





  • Chemical Reactions Analysis



    • 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester can participate in Suzuki–Miyaura cross-coupling reactions.

    • It serves as a boron source for C–C bond formation.





  • Physical And Chemical Properties Analysis



    • The compound is a solid, typically white to light yellow in color.

    • It is stable under normal conditions and can be handled safely.




  • Scientific Research Applications

    Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : This compound is used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The process involves the use of a palladium catalyst and an organoboron reagent (like the compound ). The reaction conditions are mild and functional group tolerant .
    • Results : The success of this application comes from the stability, ease of preparation, and environmental benignity of the organoboron reagent .

    Synthesis of DYRK1A Inhibitors

    • Field : Medicinal Chemistry
    • Application : The compound is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

    Ligand-Free Palladium-Catalyzed Suzuki Coupling Reaction

    • Field : Organic Chemistry
    • Application : This compound is used as a reagent in ligand-free palladium-catalyzed Suzuki coupling reactions .
    • Method : The method involves the use of a palladium catalyst and the compound under microwave irradiation .
    • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

    Preparation of HIV-1 Protease Inhibitors

    • Field : Medicinal Chemistry
    • Application : The compound is used in the preparation of HIV-1 protease inhibitors .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

    Synthesis of Potential Cancer Therapeutics

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

    Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : This compound is used in the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

    Safety And Hazards



    • Skin contact: Wash skin with water if exposed.

    • Eye contact: Rinse eyes thoroughly with water.

    • No specific hazards are associated with this compound.




  • Future Directions



    • Further exploration of its applications in organic synthesis and development of new reactions.




    Feel free to ask for more details or additional sections if needed!


    properties

    IUPAC Name

    4-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H22BClN2O3/c1-14(2)15(3,4)22-16(21-14)11-5-6-18-13(12(11)17)19-7-9-20-10-8-19/h5-6H,7-10H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ALVOSNAIBGPIGV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)N3CCOCC3)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H22BClN2O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90585977
    Record name 4-[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90585977
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    324.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester

    CAS RN

    957198-28-6
    Record name 4-[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90585977
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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